molecular formula C19H19N3O3S2 B2481700 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1105236-84-7

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2481700
CAS RN: 1105236-84-7
M. Wt: 401.5
InChI Key: TUPFFXIPESUVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that includes heterocyclic compounds with potential biological activities. Research in this area focuses on synthesizing new compounds with potential therapeutic applications, exploring their chemical reactivity, and understanding their physical and chemical properties for potential drug development.

Synthesis Analysis

Synthesis of related compounds often involves reactions between heterocyclic amines and various reagents to produce novel derivatives with potential biological activities. For instance, acetylation and formylation reactions are common steps in synthesizing N-pyrimidinylacetamide derivatives with potential for further chemical modification and evaluation for biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Structure Analysis

Structural analysis of similar compounds involves determining the conformation and orientation of molecular components. For example, crystallographic studies provide insights into the folded conformation of acetamides and the orientation of aromatic and heterocyclic rings, which is crucial for understanding the compound's reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Chemical reactivity studies involve investigating the behavior of compounds under various conditions and with different reagents. Such studies help in identifying functional groups responsible for the compound's reactivity and potential as a building block for further chemical synthesis. Reactions with primary and heterocyclic amines, as well as with bifunctional nucleophiles, are of particular interest in constructing nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are studied to better understand their stability and suitability for pharmaceutical formulations. The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential for forming stable crystalline forms suitable for drug development (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for designing compounds with desired biological activities. Studies on the synthesis and reactivity of related compounds provide a foundation for understanding these aspects and designing new compounds with improved properties (Farouk, Ibrahim, & El-Gohary, 2021).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of novel heterocyclic compounds derived from structural analogs of the specified chemical involves various chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone derivatives has been reported. These compounds are synthesized through reactions involving amino thiouracil, benzofuran-oxy-N-(2-thioxopyrimidine) acetamide, and other intermediates, resulting in compounds with anti-inflammatory and analgesic properties (Abu-Hashem et al., 2020).

Biological Activities

The synthesized compounds are evaluated for their biological activities, including antimicrobial, antihistaminic, and anticancer properties. For example, certain rhodanine-3-acetic acid derivatives have shown antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, with some derivatives displaying significant activity against Mycobacterium tuberculosis (Krátký et al., 2017). Additionally, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and tested for anticancer activity, with some compounds showing cancer cell growth inhibition (Al-Sanea et al., 2020).

Antitumor Evaluation

Novel syntheses of polyfunctionally substituted heterocyclic compounds derived from related chemical structures have been explored for their antitumor activities. These compounds, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating significant inhibitory effects (Shams et al., 2010).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-25-15-5-2-4-13(8-15)12-27-19-21-14(10-18(24)22-19)9-17(23)20-11-16-6-3-7-26-16/h2-8,10H,9,11-12H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPFFXIPESUVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.